((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate

Catalog No.
S13393441
CAS No.
M.F
C18H13ClINO3
M. Wt
453.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl ...

Product Name

((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate

IUPAC Name

[(5-chloro-7-iodoquinolin-8-yl)oxy-phenylmethyl] acetate

Molecular Formula

C18H13ClINO3

Molecular Weight

453.7 g/mol

InChI

InChI=1S/C18H13ClINO3/c1-11(22)23-18(12-6-3-2-4-7-12)24-17-15(20)10-14(19)13-8-5-9-21-16(13)17/h2-10,18H,1H3

InChI Key

JIXFDAHVPYGTFL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(C1=CC=CC=C1)OC2=C(C=C(C3=C2N=CC=C3)Cl)I

The compound ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate is a complex organic molecule characterized by its unique structural components. It consists of a quinoline moiety, which is a bicyclic structure that includes a nitrogen atom in its aromatic system, combined with an acetate group and a phenyl group. The presence of halogen substituents (chlorine and iodine) on the quinoline ring significantly influences its chemical properties and biological activities. This compound can be represented by the chemical formula C16H14ClINO2C_{16}H_{14}ClINO_2 and has implications in various fields including medicinal chemistry and material science.

The reactivity of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate can be attributed to its functional groups. The acetate group can undergo hydrolysis to yield acetic acid and the corresponding phenolic compound. Additionally, the halogen atoms in the quinoline structure can participate in nucleophilic substitution reactions, allowing for further derivatization of the compound.

Key reactions include:

  • Hydrolysis: Reaction with water leading to the formation of phenol and acetic acid.
  • Nucleophilic substitution: Replacement of halogens with nucleophiles, which can modify its biological activity.

Research indicates that compounds containing quinoline structures exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Specifically, ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate may possess significant pharmacological effects due to its structural features.

  • Antimicrobial Activity: Quinoline derivatives have been shown to inhibit bacterial growth, making them potential candidates for developing new antibiotics.
  • Anticancer Potential: Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

The synthesis of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate typically involves multiple steps:

  • Formation of Quinoline Derivative: Starting from 5-chloro-7-iodoquinolin-8-ol, which can be synthesized through cyclization reactions involving appropriate precursors.
  • Acetylation: The hydroxyl group on the quinoline is acetylated using acetic anhydride or acetyl chloride to form the acetate derivative.
  • Coupling Reaction: The phenyl group is introduced via a coupling reaction, often using coupling agents such as phosphonium salts or palladium catalysts.

These synthetic pathways allow for the fine-tuning of the compound's properties by modifying substituents on the quinoline ring or altering the phenyl group.

Due to its unique chemical structure and biological properties, ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate has potential applications in:

  • Pharmaceuticals: Development of new antimicrobial or anticancer drugs.
  • Material Science: Use as a precursor in synthesizing advanced materials or dyes.
  • Biochemical Research: As a tool for studying enzyme inhibition or cellular processes.

Interaction studies involving ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate focus on its binding affinity to various biological targets such as enzymes and receptors. Such studies are crucial for understanding the mechanism of action of this compound:

  • Enzyme Inhibition Studies: Investigating its role as an inhibitor for specific enzymes implicated in disease pathways.
  • Receptor Binding Studies: Assessing its interaction with cellular receptors to elucidate its pharmacodynamics.

These studies help in predicting the therapeutic potential and safety profile of the compound.

Several compounds share structural similarities with ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate, including:

  • Chloroquine: A well-known antimalarial drug that also contains a quinoline structure but lacks the phenolic component.
  • Clioquinol (5-Chloro-7-Iodoquinolin): An antimicrobial agent that shares similar halogen substitutions but differs in functional groups.
  • Quinacrine (Acridine derivative): Another compound with medicinal properties but structurally distinct from quinolines.
Compound NameStructure FeaturesBiological Activity
ChloroquineQuinoline baseAntimalarial
ClioquinolHalogenated quinolineAntimicrobial
QuinacrineAcridine derivativeAntimicrobial

Uniqueness

The uniqueness of ((5-Chloro-7-iodoquinolin-8-yl)oxy)(phenyl)methyl acetate lies in its combination of both halogenated quinoline and phenolic functionalities, which may enhance its bioactivity compared to similar compounds. This combination could lead to improved efficacy against specific pathogens or cancer cells while potentially reducing side effects associated with other similar drugs.

XLogP3

5

Hydrogen Bond Acceptor Count

4

Exact Mass

452.96287 g/mol

Monoisotopic Mass

452.96287 g/mol

Heavy Atom Count

24

Dates

Last modified: 08-10-2024

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